UK 356618

描述

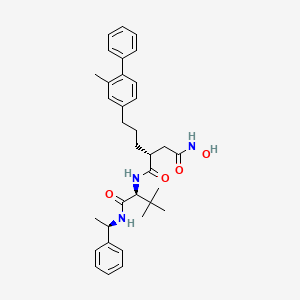

Structure

2D Structure

属性

IUPAC Name |

(2R)-N-[(2S)-3,3-dimethyl-1-oxo-1-[[(1R)-1-phenylethyl]amino]butan-2-yl]-N'-hydroxy-2-[3-(3-methyl-4-phenylphenyl)propyl]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H43N3O4/c1-23-21-25(19-20-29(23)27-16-10-7-11-17-27)13-12-18-28(22-30(38)37-41)32(39)36-31(34(3,4)5)33(40)35-24(2)26-14-8-6-9-15-26/h6-11,14-17,19-21,24,28,31,41H,12-13,18,22H2,1-5H3,(H,35,40)(H,36,39)(H,37,38)/t24-,28-,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJHRUUKMPWUYIB-HVOSOHGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CCCC(CC(=O)NO)C(=O)NC(C(=O)NC(C)C2=CC=CC=C2)C(C)(C)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)CCC[C@H](CC(=O)NO)C(=O)N[C@H](C(=O)N[C@H](C)C2=CC=CC=C2)C(C)(C)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H43N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50438778 | |

| Record name | UK-356618 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

557.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

230961-08-7 | |

| Record name | UK-356618 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 230961-08-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

UK-356618: An In-depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

UK-356618 is a potent and highly selective inhibitor of matrix metalloproteinase-3 (MMP-3), also known as stromelysin-1. This document provides a comprehensive overview of the mechanism of action of UK-356618, detailing its inhibitory activity, the relevant signaling pathways it modulates, and the experimental methodologies used to characterize its function. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of selective MMP-3 inhibition.

Introduction to UK-356618 and MMP-3

Matrix metalloproteinase-3 (MMP-3) is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix (ECM) components, including collagens, fibronectin, and laminin.[1] Beyond its direct proteolytic activity, MMP-3 is a key upstream activator of other MMPs, such as MMP-1, MMP-7, MMP-8, MMP-9, and MMP-13, positioning it as a central regulator in tissue remodeling and degradation.[2] Dysregulation of MMP-3 activity has been implicated in a variety of pathological conditions, including arthritis, cancer metastasis, and neuroinflammation.

UK-356618 is a succinyl hydroxamate-based compound identified as a potent and selective inhibitor of MMP-3.[3] Its high selectivity for MMP-3 over other MMPs makes it a valuable tool for elucidating the specific roles of MMP-3 in disease and a promising candidate for therapeutic development.

Mechanism of Action of UK-356618

The primary mechanism of action of UK-356618 is the direct inhibition of the catalytic activity of MMP-3. As a hydroxamate-based inhibitor, UK-356618 is thought to chelate the zinc ion within the active site of the MMP-3 enzyme. This interaction blocks the binding of natural substrates to the active site, thereby preventing the enzymatic degradation of ECM components.

Quantitative Inhibitory Activity

The inhibitory potency and selectivity of UK-356618 have been determined through various in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for MMP-3 and significant selectivity over other matrix metalloproteinases.

| Matrix Metalloproteinase (MMP) | IC50 (nM) |

| MMP-3 | 5.9[3] |

| MMP-1 | 51,000[3] |

| MMP-2 | 1,790[3] |

| MMP-9 | 840[3] |

| MMP-13 | 73[4] |

| MMP-14 | 1,900[3] |

Downstream Signaling Pathways Modulated by UK-356618

The inhibition of MMP-3 by UK-356618 is expected to have significant downstream effects on various cellular signaling pathways that are regulated by MMP-3 activity. The primary pathways of interest are the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades, both of which are central to inflammatory and cellular proliferation processes.

MAPK Signaling Pathway

The MAPK pathway, comprising cascades such as ERK, p38, and JNK, is a critical regulator of cellular processes including proliferation, differentiation, and apoptosis. Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) are potent activators of the MAPK pathway, leading to the transcriptional upregulation of various genes, including MMP-3.

By inhibiting MMP-3, UK-356618 can disrupt a positive feedback loop where MMP-3 activity contributes to the inflammatory microenvironment that further activates MAPK signaling.

Caption: Inhibition of MMP-3 by UK-356618 in the MAPK signaling pathway.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes, including MMP-3. MMPs, in turn, can contribute to the activation of signaling pathways that further perpetuate NF-κB activation.

UK-356618, by inhibiting MMP-3, can interrupt this inflammatory cycle.

Caption: Role of UK-356618 in the NF-κB signaling pathway.

Experimental Protocols

The following sections describe the general experimental methodologies employed to characterize the inhibitory activity of compounds like UK-356618.

MMP-3 Inhibition Assay (Fluorometric)

This assay is used to determine the in vitro inhibitory activity of a compound against MMP-3.

Principle: The assay utilizes a fluorogenic substrate that is cleaved by active MMP-3, resulting in an increase in fluorescence. The presence of an inhibitor reduces the rate of substrate cleavage, leading to a decrease in the fluorescence signal.

Materials:

-

Recombinant human MMP-3

-

Fluorogenic MMP-3 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)

-

UK-356618 or other test compounds

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Activate the pro-MMP-3 to its active form according to the manufacturer's instructions, typically using p-aminophenylmercuric acetate (APMA).

-

Prepare serial dilutions of UK-356618 in assay buffer.

-

In a 96-well plate, add the activated MMP-3 enzyme to each well.

-

Add the various concentrations of UK-356618 to the wells. Include a control with no inhibitor.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

-

Initiate the reaction by adding the fluorogenic MMP-3 substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) over time (kinetic read) or after a fixed incubation period (endpoint read).

-

Calculate the percentage of inhibition for each concentration of UK-356618 and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Caption: Workflow for MMP-3 Inhibition Assay.

Western Blot for MAPK Phosphorylation

This protocol is used to assess the effect of UK-356618 on the activation of MAPK signaling pathways in cells.

Principle: Western blotting is used to detect the levels of phosphorylated (activated) forms of key MAPK proteins (e.g., p-ERK, p-p38, p-JNK) in cell lysates following treatment with an inflammatory stimulus and UK-356618.

Materials:

-

Cell line of interest (e.g., synoviocytes, macrophages)

-

Cell culture medium and supplements

-

Inflammatory stimulus (e.g., TNF-α, IL-1β)

-

UK-356618

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency.

-

Pre-treat the cells with various concentrations of UK-356618 for a specified time.

-

Stimulate the cells with an inflammatory agent (e.g., TNF-α or IL-1β) for a time known to induce MAPK phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with primary antibodies against the phosphorylated and total forms of the MAPK proteins of interest.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

UK-356618 is a powerful and selective inhibitor of MMP-3 with a well-defined mechanism of action centered on the direct inhibition of the enzyme's catalytic activity. Its high selectivity makes it an invaluable research tool for dissecting the specific contributions of MMP-3 to various physiological and pathological processes. By modulating the activity of MMP-3, UK-356618 has the potential to impact downstream signaling pathways, including the MAPK and NF-κB cascades, which are critical in inflammation and disease progression. Further investigation into the in vivo efficacy and safety of UK-356618 and other selective MMP-3 inhibitors is warranted to fully explore their therapeutic potential.

References

- 1. Interleukin-1beta induces MMP-9 expression via p42/p44 MAPK, p38 MAPK, JNK, and nuclear factor-kappaB signaling pathways in human tracheal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of potent and selective succinyl hydroxamate inhibitors of matrix metalloprotease-3 (stromelysin-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TNF-α-induced NF-κB activation stimulates skeletal muscle glycolytic metabolism through activation of HIF-1α - PubMed [pubmed.ncbi.nlm.nih.gov]

UK-356618: A Selective Inhibitor of Matrix Metalloproteinase-3 (MMP-3)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Matrix metalloproteinase-3 (MMP-3), also known as stromelysin-1, is a zinc-dependent endopeptidase that plays a pivotal role in the turnover of extracellular matrix (ECM) components. Its substrates include collagens (types II, III, IV, IX, and X), proteoglycans, fibronectin, laminin, and elastin.[1] Beyond its direct degradative functions, MMP-3 is a key activator of other pro-MMPs, including pro-MMP-1, pro-MMP-8, and pro-MMP-9, positioning it as a central regulator in tissue remodeling and degradation cascades.[2] Dysregulation of MMP-3 activity has been implicated in a variety of pathological conditions, including rheumatoid arthritis, osteoarthritis, cancer metastasis, and neuroinflammatory diseases.[2][3]

UK-356618 is a potent and highly selective inhibitor of MMP-3. Its ability to discriminate between MMP-3 and other MMP family members makes it a valuable tool for elucidating the specific roles of MMP-3 in physiological and pathological processes and a promising candidate for therapeutic development. This guide provides a comprehensive overview of UK-356618, including its inhibitory activity, selectivity, proposed experimental protocols for its evaluation, and its impact on relevant signaling pathways.

Biochemical Profile and Selectivity

UK-356618 is a succinyl hydroxamate-based inhibitor that demonstrates high affinity for the active site of MMP-3.[4] Its chemical name is N1-[(1S)-2,2-Dimethyl-1-[[[(1R)-1-phenylethyl]amino]carbonyl]propyl]-N4-hydroxy-2-[3-(2-methyl[1,1'-biphenyl]-4-yl)propyl]-butanediamine.[5]

The inhibitory potency and selectivity of UK-356618 have been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values against a panel of MMPs are summarized in the table below.

| MMP Target | IC50 (nM) | Selectivity over MMP-3 |

| MMP-3 | 5.9 | - |

| MMP-13 | 73 | ~12-fold |

| MMP-9 | 840 | ~142-fold |

| MMP-2 | 1790 | ~303-fold |

| MMP-14 | 1900 | ~322-fold |

| MMP-1 | 51000 | ~8644-fold |

Data compiled from multiple sources.[5][6]

The data clearly indicates that UK-356618 is a highly selective inhibitor of MMP-3, with significantly lower potency against other tested MMPs. This selectivity is crucial for minimizing off-target effects in experimental and potential therapeutic applications.

Experimental Protocols

Determination of IC50 using a Fluorometric Assay

This protocol describes a general method for determining the IC50 of UK-356618 against MMP-3 using a commercially available fluorescence resonance energy transfer (FRET) peptide substrate.

Materials:

-

Recombinant human MMP-3 (activated)

-

FRET-based MMP-3 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

UK-356618

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of UK-356618: Dissolve UK-356618 in DMSO to a concentration of 10 mM.

-

Prepare serial dilutions of UK-356618: Perform serial dilutions of the stock solution in Assay Buffer to obtain a range of concentrations (e.g., 1 nM to 100 µM).

-

Prepare enzyme solution: Dilute the activated MMP-3 in Assay Buffer to the desired working concentration.

-

Prepare substrate solution: Dilute the FRET substrate in Assay Buffer to the desired working concentration.

-

Assay setup: In a 96-well microplate, add the following to each well:

-

Assay Buffer

-

UK-356618 dilution (or vehicle control)

-

MMP-3 enzyme solution

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate reaction: Add the FRET substrate solution to each well to start the enzymatic reaction.

-

Kinetic measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time (e.g., every 5 minutes for 60 minutes) at the appropriate excitation and emission wavelengths for the specific FRET substrate used.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Caption: Workflow for IC50 determination of UK-356618 against MMP-3.

In Vivo Evaluation in a Rat Model of Collagen-Induced Arthritis (CIA)

This protocol outlines a representative in vivo study to assess the efficacy of UK-356618 in a preclinical model of rheumatoid arthritis.

Materials:

-

Male Lewis rats (6-8 weeks old)

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

UK-356618

-

Vehicle (e.g., 0.5% methylcellulose)

-

Calipers for paw thickness measurement

-

Clinical scoring system for arthritis severity

Procedure:

-

Induction of Arthritis:

-

On day 0, immunize rats intradermally at the base of the tail with an emulsion of bovine type II collagen in CFA.

-

On day 7, administer a booster immunization with an emulsion of bovine type II collagen in IFA.

-

-

Treatment:

-

Begin treatment with UK-356618 or vehicle on a prophylactic or therapeutic schedule. For prophylactic treatment, start administration before the onset of clinical signs of arthritis. For therapeutic treatment, begin administration after the onset of arthritis.

-

Administer UK-356618 orally or via intraperitoneal injection at a predetermined dose and frequency.

-

-

Monitoring and Assessment:

-

Monitor the rats daily for clinical signs of arthritis, including paw swelling, erythema, and joint stiffness.

-

Measure the thickness of the hind paws regularly using calipers.

-

Score the severity of arthritis in each paw based on a standardized clinical scoring system (e.g., 0-4 scale).

-

Monitor body weight throughout the study.

-

-

Endpoint Analysis:

-

At the end of the study, collect blood samples for analysis of inflammatory biomarkers (e.g., cytokines, anti-collagen antibodies).

-

Harvest joints for histological analysis to assess cartilage and bone erosion, and synovial inflammation.

-

Caption: Workflow for in vivo evaluation of UK-356618 in a CIA rat model.

Signaling Pathways

The expression and activity of MMP-3 are tightly regulated by complex signaling networks. Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) are potent inducers of MMP-3 expression through the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Inhibition of MMP-3 by UK-356618 can have downstream effects on these inflammatory signaling cascades. By reducing the proteolytic activity of MMP-3, UK-356618 can indirectly modulate the inflammatory microenvironment. For instance, MMP-3 can process and activate certain cytokines and chemokines, and its inhibition can therefore dampen pro-inflammatory signaling.

MMP-3 and the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes, including MMP-3. Inhibition of MMP-3 may disrupt a positive feedback loop where MMP-3 contributes to the inflammatory environment that further activates NF-κB.

// Nodes "TNFa" [label="TNF-α", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "TNFR" [label="TNFR", fillcolor="#FBBC05", fontcolor="#202124"]; "IKK" [label="IKK Complex", fillcolor="#FBBC05", fontcolor="#202124"]; "IkB" [label="IκB", fillcolor="#FBBC05", fontcolor="#202124"]; "NFkB_cyto" [label="NF-κB\n(Cytoplasm)", fillcolor="#F1F3F4", fontcolor="#202124"]; "NFkB_nuc" [label="NF-κB\n(Nucleus)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "MMP3_gene" [label="MMP-3 Gene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "MMP3_protein" [label="MMP-3 Protein", fillcolor="#34A853", fontcolor="#FFFFFF"]; "UK356618" [label="UK-356618", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Inflammation" [label="Inflammation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges "TNFa" -> "TNFR" [label="Binds", color="#5F6368"]; "TNFR" -> "IKK" [label="Activates", color="#5F6368"]; "IKK" -> "IkB" [label="Phosphorylates", color="#5F6368"]; "IkB" -> "NFkB_cyto" [label="Inhibits", style=dashed, arrowhead=tee, color="#EA4335"]; "NFkB_cyto" -> "NFkB_nuc" [label="Translocates", color="#4285F4"]; "NFkB_nuc" -> "MMP3_gene" [label="Activates Transcription", color="#4285F4"]; "MMP3_gene" -> "MMP3_protein" [label="Translation", color="#34A853"]; "MMP3_protein" -> "Inflammation" [label="Promotes", color="#EA4335"]; "UK356618" -> "MMP3_protein" [label="Inhibits", arrowhead=tee, color="#5F6368", style=bold]; }

Caption: Role of NF-κB in MMP-3 expression and its inhibition by UK-356618.MMP-3 and the MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in cellular responses to a variety of stimuli, including inflammation. It consists of a series of protein kinases that phosphorylate and activate one another. Key MAPK families include ERK, JNK, and p38. Pro-inflammatory cytokines can activate MAPK pathways, leading to the activation of transcription factors such as AP-1, which in turn can induce the expression of MMP-3. The inhibition of MMP-3 can potentially reduce the activation of the MAPK pathway by decreasing the levels of inflammatory mediators that trigger this cascade.

// Nodes "Cytokines" [label="Pro-inflammatory\nCytokines", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Receptor" [label="Cytokine Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; "MAPKKK" [label="MAPKKK", fillcolor="#FBBC05", fontcolor="#202124"]; "MAPKK" [label="MAPKK", fillcolor="#FBBC05", fontcolor="#202124"]; "MAPK" [label="MAPK\n(e.g., p38, JNK)", fillcolor="#FBBC05", fontcolor="#202124"]; "AP1" [label="AP-1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "MMP3_gene" [label="MMP-3 Gene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "MMP3_protein" [label="MMP-3 Protein", fillcolor="#34A853", fontcolor="#FFFFFF"]; "UK356618" [label="UK-356618", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges "Cytokines" -> "Receptor" [label="Bind", color="#5F6368"]; "Receptor" -> "MAPKKK" [label="Activates", color="#5F6368"]; "MAPKKK" -> "MAPKK" [label="Phosphorylates", color="#5F6368"]; "MAPKK" -> "MAPK" [label="Phosphorylates", color="#5F6368"]; "MAPK" -> "AP1" [label="Activates", color="#4285F4"]; "AP1" -> "MMP3_gene" [label="Activates Transcription", color="#4285F4"]; "MMP3_gene" -> "MMP3_protein" [label="Translation", color="#34A853"]; "UK356618" -> "MMP3_protein" [label="Inhibits", arrowhead=tee, color="#5F6368", style=bold]; }

Caption: Regulation of MMP-3 expression by the MAPK pathway.Conclusion

UK-356618 is a potent and highly selective inhibitor of MMP-3, making it an invaluable research tool for dissecting the specific functions of this key enzyme in health and disease. Its selectivity profile minimizes the confounding effects of inhibiting other MMPs, allowing for a more precise understanding of MMP-3's role in various biological processes. The experimental protocols outlined in this guide provide a framework for the in vitro and in vivo characterization of UK-356618 and other selective MMP-3 inhibitors. A deeper understanding of how MMP-3 inhibition modulates inflammatory signaling pathways, such as NF-κB and MAPK, will be crucial for the development of targeted therapies for a range of debilitating diseases.

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. cusabio.com [cusabio.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. focusonseveresuffering.co.uk [focusonseveresuffering.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. Matrix Metalloproteinase 3: A Promoting and Destabilizing Factor in the Pathogenesis of Disease and Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

UK-356618: A Potent and Selective Inhibitor of Matrix Metalloproteinase-3 (MMP-3)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

UK-356618 is a potent and highly selective inhibitor of matrix metalloproteinase-3 (MMP-3), a key enzyme implicated in the pathology of various inflammatory diseases, cancer, and neurological conditions. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of UK-356618. Detailed experimental methodologies for the characterization of MMP-3 inhibition are outlined, and the role of MMP-3 in relevant signaling pathways is visually represented. This guide is intended to serve as a valuable resource for researchers investigating the therapeutic potential of MMP-3 inhibition.

Chemical Structure and Physicochemical Properties

UK-356618 is a synthetic, non-peptidic inhibitor of MMP-3. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₃₄H₄₃N₃O₄S |

| Molecular Weight | 597.79 g/mol |

| Canonical SMILES | Not available |

| InChI Key | Not available |

| CAS Number | 313473-45-3 |

| Appearance | Not available |

| Solubility | Not available |

Biological Activity and Selectivity

UK-356618 is a potent inhibitor of human MMP-3, also known as stromelysin-1. The inhibitory activity of UK-356618 has been quantified through in vitro enzymatic assays. The selectivity profile against other matrix metalloproteinases is a critical feature of this compound.

| Target | IC₅₀ (nM) | Selectivity (fold vs. MMP-3) |

| MMP-3 | 5.9 | - |

| MMP-1 | >830 | >140 |

| MMP-2 | >830 | >140 |

| MMP-9 | >830 | >140 |

| MMP-14 | >830 | >140 |

Mechanism of Action

Matrix metalloproteinase-3 is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix (ECM) components, including collagens, proteoglycans, and fibronectin.[1] MMP-3 is also involved in the activation of other MMPs, such as pro-MMP-1, pro-MMP-8, and pro-MMP-9, making it a key regulator in tissue remodeling, inflammation, and tumor invasion.[1] UK-356618 exerts its inhibitory effect by binding to the active site of MMP-3, thereby preventing the enzymatic degradation of its substrates.

Signaling Pathways Modulated by UK-356618

The inhibition of MMP-3 by UK-356618 can impact several downstream signaling pathways that are aberrantly activated in pathological conditions. MMP-3 expression and activity are known to be regulated by and to influence key inflammatory and oncogenic pathways.

Experimental Protocols

The following provides a generalized methodology for determining the in vitro inhibitory activity of compounds such as UK-356618 against MMP-3.

MMP-3 Inhibition Assay (Fluorogenic Substrate)

This assay measures the ability of an inhibitor to block the cleavage of a fluorogenic MMP-3 substrate.

Materials:

-

Recombinant human MMP-3 (activated)

-

Fluorogenic MMP-3 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

-

UK-356618 (or other test compounds) dissolved in DMSO

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare a stock solution of UK-356618 in DMSO.

-

Create a serial dilution of UK-356618 in assay buffer.

-

In a 96-well microplate, add the following to each well:

-

Assay buffer

-

Diluted UK-356618 or DMSO (for control wells)

-

Recombinant human MMP-3 solution

-

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic MMP-3 substrate to each well.

-

Immediately begin monitoring the increase in fluorescence intensity using a microplate reader (e.g., excitation at 328 nm, emission at 393 nm) at regular intervals for 30-60 minutes at 37°C.

-

Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.

-

Determine the percent inhibition for each concentration of UK-356618 relative to the DMSO control.

-

Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

UK-356618 is a valuable pharmacological tool for investigating the biological roles of MMP-3. Its high potency and selectivity make it a lead compound for the potential development of therapeutic agents targeting diseases driven by excessive MMP-3 activity. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.

References

Technical Guide: UK-356618 Inhibition of Matrix Metalloproteinase-3 (MMP-3)

This technical guide provides an in-depth overview of the inhibitory activity of UK-356618 against Matrix Metalloproteinase-3 (MMP-3), also known as stromelysin-1. This document is intended for researchers, scientists, and professionals in the field of drug development and molecular biology.

Quantitative Analysis of UK-356618 Inhibitory Activity

UK-356618 is a potent and highly selective inhibitor of MMP-3.[1][2][3] Its inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Table 1: IC50 Values of UK-356618 for MMP-3 and Other MMPs

The following table summarizes the IC50 values of UK-356618 against a panel of Matrix Metalloproteinases, highlighting its selectivity for MMP-3.

| Matrix Metalloproteinase (MMP) | IC50 (nM) |

| MMP-3 (Stromelysin-1) | 5.9 [1][2][3] |

| MMP-13 (Collagenase-3) | 73 |

| MMP-9 (Gelatinase B) | 840 |

| MMP-2 (Gelatinase A) | 1790 |

| MMP-14 (MT1-MMP) | 1900 |

| MMP-1 (Collagenase-1) | 51000 |

Data sourced from publicly available biochemical assays.

Experimental Protocol: Determination of MMP-3 Inhibition IC50

The IC50 value of an inhibitor for an MMP is typically determined using a fluorogenic substrate assay. The following is a generalized protocol that outlines the key steps involved in such an experiment.

Objective: To determine the concentration of UK-356618 required to inhibit 50% of the activity of recombinant human MMP-3.

Materials:

-

Recombinant human MMP-3 (active form)

-

Fluorogenic MMP-3 substrate (e.g., Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH2)

-

Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)

-

UK-356618 of known concentration

-

96-well microtiter plates (black, for fluorescence readings)

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of UK-356618 in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of UK-356618 in the assay buffer to achieve a range of concentrations.

-

Dilute the recombinant MMP-3 and the fluorogenic substrate in the assay buffer to their optimal working concentrations.

-

-

Assay Setup:

-

To each well of the 96-well plate, add the following in order:

-

Assay buffer

-

A specific concentration of the UK-356618 dilution (or vehicle control)

-

A fixed concentration of the active MMP-3 enzyme

-

-

Include control wells:

-

Positive control: Enzyme and substrate without the inhibitor.

-

Negative control: Substrate and buffer without the enzyme.

-

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

Add the fluorogenic MMP-3 substrate to all wells to start the enzymatic reaction.

-

-

Fluorescence Measurement:

-

Immediately begin monitoring the fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths for the chosen fluorogenic substrate. The cleavage of the substrate by MMP-3 separates a quencher from a fluorophore, resulting in an increase in fluorescence.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence intensity versus time curve) for each concentration of the inhibitor.

-

Normalize the reaction rates to the positive control (100% activity).

-

Plot the percentage of MMP-3 activity against the logarithm of the UK-356618 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualizations: Experimental Workflow and Signaling Pathway

Experimental Workflow for IC50 Determination

The following diagram illustrates the key steps in the experimental workflow for determining the IC50 value of an MMP-3 inhibitor.

Caption: Workflow for MMP-3 Inhibition Assay.

MMP-3 Regulation via the MAPK Signaling Pathway

The expression of MMP-3 is regulated by various signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway.[4] This pathway can be activated by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[4][5]

Caption: TNF-α Induced MMP-3 Expression via MAPK Pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. UK 356618 is a Selective MMP-3 Inhibitor | MedChemExpress [medchemexpress.eu]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Matrix Metalloproteinase 3: A Promoting and Destabilizing Factor in the Pathogenesis of Disease and Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signal pathways involved in the production of MMP-1 and MMP-3 in human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of UK-356618 in Extracellular Matrix Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The extracellular matrix (ECM) is a dynamic and intricate network of macromolecules that provides structural and biochemical support to surrounding cells. The continuous and controlled remodeling of the ECM is crucial for a variety of physiological processes, including development, wound healing, and tissue repair. Dysregulation of ECM remodeling is a hallmark of numerous pathological conditions, such as fibrosis, arthritis, and cancer metastasis. Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a pivotal role in the degradation of ECM components. Among these, Matrix Metalloproteinase-3 (MMP-3), also known as stromelysin-1, is a key enzyme capable of degrading a broad spectrum of ECM proteins and activating other MMPs. This technical guide provides an in-depth overview of UK-356618, a potent and selective inhibitor of MMP-3, and its role in the modulation of ECM remodeling. We will delve into its mechanism of action, present quantitative data on its inhibitory activity, provide detailed experimental protocols for its characterization, and visualize its impact on relevant signaling pathways.

Introduction to UK-356618

UK-356618 is a succinyl hydroxamate-based compound identified as a highly potent and selective inhibitor of MMP-3.[1] Its ability to specifically target MMP-3 over other MMPs makes it a valuable pharmacological tool for elucidating the specific roles of this enzyme in various biological and pathological processes related to ECM remodeling.

Quantitative Data: Inhibitory Activity of UK-356618

The inhibitory potency of UK-356618 against MMP-3 and its selectivity over other MMPs have been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Matrix Metalloproteinase (MMP) | IC50 (nM) | Selectivity vs. MMP-3 |

| MMP-3 (Stromelysin-1) | 5.9 | - |

| MMP-1 (Collagenase-1) | 51,000 | >8600-fold |

| MMP-2 (Gelatinase-A) | 1,790 | >300-fold |

| MMP-9 (Gelatinase-B) | 840 | >140-fold |

| MMP-13 (Collagenase-3) | Not specified in detail, but less potent than against MMP-3 | - |

| MMP-14 (MT1-MMP) | 1,900 | >320-fold |

Data sourced from Fray MJ, et al. Bioorg Med Chem Lett. 2001.[1]

Signaling Pathways in ECM Remodeling Modulated by UK-356618

MMP-3 plays a crucial role in pathological ECM remodeling, particularly in fibrotic processes. One of the key mechanisms involves the activation of the Wnt/β-catenin signaling pathway, which is a critical driver of fibrosis. MMP-3 can cleave E-cadherin, a cell-cell adhesion molecule, leading to the release of β-catenin from the cytoplasmic membrane. Liberated β-catenin can then translocate to the nucleus, where it acts as a transcriptional co-activator, promoting the expression of pro-fibrotic genes and inducing epithelial-mesenchymal transition (EMT). By inhibiting MMP-3, UK-356618 can effectively block this cascade, thereby attenuating the fibrotic response.

Caption: Signaling pathway of MMP-3 in fibrosis and its inhibition by UK-356618.

Experimental Protocols

In Vitro MMP-3 Inhibition Assay (Fluorometric)

This protocol describes a representative method for determining the inhibitory activity of UK-356618 against MMP-3 using a fluorogenic substrate.

Materials:

-

Recombinant human MMP-3 (activated)

-

Fluorogenic MMP-3 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

UK-356618

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare UK-356618 dilutions: Prepare a stock solution of UK-356618 in DMSO. Perform serial dilutions in Assay Buffer to obtain a range of inhibitor concentrations.

-

Enzyme preparation: Dilute the activated MMP-3 enzyme to the desired concentration in Assay Buffer.

-

Assay setup: To each well of the 96-well plate, add:

-

50 µL of Assay Buffer

-

10 µL of the UK-356618 dilution (or vehicle for control)

-

20 µL of diluted MMP-3 enzyme

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction initiation: Add 20 µL of the fluorogenic MMP-3 substrate to each well to start the enzymatic reaction.

-

Fluorescence measurement: Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 328/393 nm) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C using a microplate reader.

-

Data analysis:

-

Determine the reaction rate (V) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time curve.

-

Calculate the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Caption: Experimental workflow for the in vitro MMP-3 inhibition assay.

In Vivo Model of Focal Cerebral Ischemia in Rats

This protocol is based on the methodology described by Hafez et al. (2016) to investigate the in vivo effects of UK-356618 on MMP-3 activity in a model of hyperglycemic stroke.[2]

Animals:

-

Male Wistar rats

Induction of Hyperglycemia and Ischemia:

-

Induce hyperglycemia by a single intraperitoneal injection of streptozotocin.

-

Induce focal cerebral ischemia by middle cerebral artery occlusion (MCAO) for 90 minutes followed by reperfusion.

Administration of UK-356618:

-

Immediately following reperfusion, administer a single intravenous (IV) dose of UK-356618 (15 mg/kg) or vehicle control.[2][3]

Assessment of ECM Remodeling and MMP-3 Activity:

-

Tissue Collection: At a predetermined time point (e.g., 24 hours or 7 days post-reperfusion), euthanize the animals and collect brain tissue.[1]

-

MMP-3 Activity Assay: Homogenize the brain tissue and measure MMP-3 activity using a fluorometric assay as described in the in vitro protocol.

-

Immunohistochemistry: Perform immunohistochemical staining on brain sections to localize the expression of MMP-3 and components of the ECM (e.g., collagen IV, laminin) and tight junction proteins (e.g., occludin, claudin-5).[3]

-

Western Blotting: Use western blotting to quantify the protein levels of MMP-3, ECM proteins, and tight junction proteins in brain homogenates.[3]

Caption: Experimental workflow for the in vivo assessment of UK-356618.

Conclusion

UK-356618 is a potent and selective inhibitor of MMP-3 that serves as a critical tool for investigating the role of this enzyme in ECM remodeling. Its high selectivity allows for the targeted exploration of MMP-3's functions in various physiological and pathological contexts. The provided data and experimental protocols offer a foundation for researchers and drug development professionals to further explore the therapeutic potential of MMP-3 inhibition in diseases characterized by aberrant ECM turnover. Future studies utilizing UK-356618 will likely continue to unravel the complex mechanisms of ECM remodeling and pave the way for novel therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Matrix Metalloprotease 3 Exacerbates Hemorrhagic Transformation and Worsens Functional Outcomes in Hyperglycemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cerebral microvascular matrix metalloproteinase-3 (MMP3) contributes to vascular injury after stroke in female diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Anti-Inflammatory Effects of UK-356618: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-inflammatory properties of UK-356618, a potent and selective inhibitor of Matrix Metalloproteinase-3 (MMP-3). This document consolidates key quantitative data, detailed experimental methodologies, and relevant signaling pathways to serve as a comprehensive resource for researchers in the fields of pharmacology and drug development.

Introduction to UK-356618

UK-356618 is a succinyl hydroxamate-based compound identified as a highly potent and selective inhibitor of MMP-3 (stromelysin-1)[1][2][3]. MMP-3 is a key enzyme in the matrix metalloproteinase family, which plays a critical role in the breakdown of extracellular matrix components. In inflammatory conditions such as rheumatoid arthritis and ankylosing spondylitis, MMP-3 is overexpressed and contributes to tissue degradation and the perpetuation of the inflammatory cascade[3][4]. By selectively targeting MMP-3, UK-356618 presents a promising therapeutic strategy for mitigating inflammation and joint destruction associated with these and other inflammatory disorders.

Mechanism of Action: Inhibition of the MMP-3 Inflammatory Cascade

The anti-inflammatory effects of UK-356618 are directly linked to its inhibition of MMP-3. Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), are potent inducers of MMP-3 expression in synovial cells and chondrocytes[5]. Once activated, MMP-3 can degrade a wide range of extracellular matrix proteins. Furthermore, MMP-3 acts as a key upstream activator in a pro-inflammatory cascade[4]. It can activate other pro-MMPs, including pro-MMP-1, pro-MMP-8, and pro-MMP-9, leading to widespread tissue damage[3].

MMP-3 also directly contributes to the inflammatory environment by processing and activating other signaling molecules. For instance, MMP-3 can cleave pro-TNF-α from the cell surface of macrophages, releasing the active form of this potent pro-inflammatory cytokine. This released TNF-α can then, in a positive feedback loop, stimulate the production of cyclooxygenase-2 (COX-2) and subsequently more MMP-9, further amplifying the inflammatory response[6]. UK-356618, by inhibiting MMP-3, effectively disrupts this vicious cycle.

Quantitative Data on Inhibitory Activity

UK-356618 has been demonstrated to be a potent and highly selective inhibitor of MMP-3. The following table summarizes the in vitro inhibitory activity of UK-356618 against a panel of human matrix metalloproteinases.

| Enzyme Target | IC50 (nM) | Selectivity vs. MMP-3 |

| MMP-3 | 5.9 | - |

| MMP-1 | 51,000 | >8600-fold |

| MMP-2 | 1,790 | >300-fold |

| MMP-9 | 840 | >140-fold |

| MMP-14 | 1,900 | >320-fold |

Data sourced from Fray M.J., et al. Bioorganic & Medicinal Chemistry Letters, 2001.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section provides protocols for in vitro and in vivo assays relevant to the investigation of UK-356618's anti-inflammatory effects.

In Vitro Enzyme Inhibition Assay

This protocol is based on the methodology used for the initial characterization of UK-356618's inhibitory activity.

Objective: To determine the IC50 value of UK-356618 against recombinant human MMP-3.

Materials:

-

Recombinant human MMP-3 (catalytic domain)

-

Fluorogenic MMP-3 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

-

UK-356618 (dissolved in DMSO)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of UK-356618 in DMSO, and then dilute further in Assay Buffer to the desired final concentrations.

-

In a 96-well plate, add 50 µL of the diluted UK-356618 solutions or vehicle (DMSO in Assay Buffer) to respective wells.

-

Add 25 µL of a pre-determined concentration of recombinant MMP-3 to each well.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 25 µL of the fluorogenic MMP-3 substrate to each well.

-

Immediately begin monitoring the increase in fluorescence using a plate reader (e.g., excitation at 328 nm, emission at 393 nm) at 37°C. Record readings every 60 seconds for 20-30 minutes.

-

Calculate the initial reaction rates (V) from the linear portion of the fluorescence curves.

-

Determine the percentage of inhibition for each concentration of UK-356618 relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. UK 356618 is a Selective MMP-3 Inhibitor | MedChemExpress [medchemexpress.eu]

- 4. MMP3 as a Molecular Link: Unraveling the Connection Between Ankylosing Spondylitis and Acute Coronary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Matrix Metalloproteinase 3: A Promoting and Destabilizing Factor in the Pathogenesis of Disease and Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Matrix metalloproteinase (MMP)-1 and MMP-3 induce macrophage MMP-9: Evidence for the role of TNF-α and cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

UK-356618: A Potent and Selective MMP-3 Inhibitor with Potential in Oncology Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

UK-356618 is a potent and highly selective inhibitor of matrix metalloproteinase-3 (MMP-3), also known as stromelysin-1.[1][2][3] With an IC50 value of 5.9 nM for MMP-3, it demonstrates significant selectivity over other MMPs, including MMP-1, -2, -9, and -14.[1][2][3] MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Their dysregulation is implicated in numerous pathological processes, including cancer progression, where they facilitate tumor growth, invasion, and metastasis. This guide provides a comprehensive overview of the available technical information on UK-356618, focusing on its potential application in cancer research.

Quantitative Data Summary

While extensive quantitative data on the anti-cancer activity of UK-356618 is not yet publicly available, its potent and selective inhibition of MMP-3 suggests significant potential. The key inhibitory data is summarized below.

| Target | IC50 (nM) | Selectivity | Reference |

| MMP-3 | 5.9 | >140-fold vs. MMP-1, -2, -9, -14 | [3] |

A crucial study demonstrated that UK-356618 treatment efficiently abolished the effect of TNF-α on the migration of NCI-H446 lung cancer cells.[2] This finding directly links UK-356618 to a key process in cancer metastasis.

Mechanism of Action and Signaling Pathway

MMP-3 plays a multifaceted role in cancer progression. It can degrade various ECM components, activate other pro-MMPs, and modulate signaling pathways that promote cell proliferation, migration, and invasion. In lung cancer, a significant signaling axis involves MMP-3 and the small GTPase Rac1b.[4] MMP-3 can induce the expression of Rac1b, a tumorigenic splice isoform of Rac1, which in turn promotes epithelial-mesenchymal transition (EMT), a critical process in metastasis.[4]

The inhibitory action of UK-356618 on MMP-3 is expected to disrupt these downstream signaling events, thereby mitigating the pro-cancerous effects of MMP-3.

Experimental Protocols

Detailed experimental protocols for the use of UK-356618 in cancer research are not widely published. However, based on its known activity and general laboratory procedures, the following methodologies can be adapted.

Cell Migration Assay (Transwell Assay) for NCI-H446 Cells

This protocol is a hypothetical adaptation based on the finding that UK-356618 inhibits TNF-α induced migration of NCI-H446 cells.

1. Cell Culture and Preparation:

-

Culture NCI-H446 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Grow cells to 80-90% confluency.

-

Serum-starve the cells in serum-free medium for 18-24 hours prior to the assay.

-

Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in serum-free medium at a concentration of 1 x 10^6 cells/mL.

2. Assay Procedure:

-

Use Transwell inserts with an 8 µm pore size.

-

In the lower chamber, add medium containing a chemoattractant (e.g., 10% FBS or a specific concentration of TNF-α).

-

In the upper chamber, add the NCI-H446 cell suspension.

-

To test the effect of UK-356618, pre-incubate the cell suspension with various concentrations of UK-356618 (e.g., 1 nM to 1 µM) for 30 minutes before adding to the upper chamber. A vehicle control (e.g., DMSO) should be included.

-

Incubate the plate at 37°C for a predetermined time (e.g., 24 hours).

-

After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde and stain with 0.1% crystal violet.

-

Elute the crystal violet with 10% acetic acid and measure the absorbance at 590 nm using a microplate reader.

-

Alternatively, count the migrated cells in several random fields under a microscope.

Western Blot Analysis of MMP-3 Signaling Pathway

This protocol can be used to investigate the effect of UK-356618 on the expression of proteins in the MMP-3 signaling pathway.

1. Sample Preparation:

-

Culture cancer cells (e.g., NCI-H446) and treat with or without UK-356618 at various concentrations and time points.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

2. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against MMP-3, Rac1b, and downstream markers of EMT (e.g., E-cadherin, N-cadherin, Vimentin) overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

In Vivo Studies

An in vivo study has demonstrated that intravenous injection of UK-356618 at 15 mg/kg in rats significantly reduces MMP-3 activity in the brain.[2] While this study was not in a cancer model, it provides a basis for designing in vivo oncology experiments.

Xenograft Tumor Model Workflow

The following is a general workflow for evaluating the anti-cancer efficacy of UK-356618 in a xenograft mouse model.

Conclusion

UK-356618 is a potent and selective inhibitor of MMP-3 with demonstrated activity in a cancer-relevant cell migration assay. Its mechanism of action, through the inhibition of MMP-3, targets a key driver of tumor progression and metastasis. While further in-depth studies are required to fully elucidate its anti-cancer potential, the existing data strongly support its use as a valuable research tool and a promising candidate for further drug development in oncology. The experimental protocols and workflows provided in this guide offer a foundation for researchers to explore the therapeutic utility of UK-356618 in various cancer models.

References

UK-356618: A Potent and Selective MMP-3 Inhibitor for Potential Application in Arthritic Diseases

An In-depth Technical Review for Researchers and Drug Development Professionals

Abstract

UK-356618 has been identified as a potent and highly selective inhibitor of matrix metalloproteinase-3 (MMP-3), an enzyme implicated in the pathological degradation of cartilage in rheumatoid arthritis and osteoarthritis. This document provides a comprehensive overview of the available preclinical data on UK-356618, including its inhibitory activity and selectivity. It also details generalized experimental protocols relevant to its evaluation and outlines the critical signaling pathways governing MMP-3 expression and activity in the context of arthritis. While preclinical studies in specific arthritis models and clinical trial data for UK-356618 are not publicly available, this guide serves as a foundational resource for researchers interested in the therapeutic potential of selective MMP-3 inhibition.

Introduction to UK-356618 and its Target: MMP-3

Matrix metalloproteinase-3 (MMP-3), also known as stromelysin-1, is a zinc-dependent endopeptidase that plays a pivotal role in the turnover of the extracellular matrix (ECM).[1][2] In pathological conditions such as rheumatoid arthritis (RA) and osteoarthritis (OA), MMP-3 is overexpressed in the synovial lining and by chondrocytes.[3][4] Its detrimental effects are twofold: direct degradation of key cartilage components, including proteoglycans, and the activation of other pro-MMPs, such as pro-MMP-1, pro-MMP-8, pro-MMP-9, and pro-MMP-13, thereby amplifying the destructive cascade within the joint.[1][5] Consequently, elevated levels of MMP-3 in serum and synovial fluid of arthritis patients are considered a biomarker of disease activity and progression.[3][5]

UK-356618 is a small molecule inhibitor designed to selectively target MMP-3. Its high potency and selectivity offer the potential for a targeted therapeutic approach to mitigate cartilage degradation in arthritic diseases, potentially with a more favorable safety profile than broad-spectrum MMP inhibitors.[1][6]

Quantitative Data: In Vitro Inhibitory Activity of UK-356618

Published data demonstrates the high potency and selectivity of UK-356618 for MMP-3. The following table summarizes the key inhibitory concentration (IC50) value.

| Enzyme | IC50 (nM) | Selectivity vs. MMP-3 |

| MMP-3 | 5.9 | - |

| MMP-1 | >826 | >140-fold |

| MMP-2 | >826 | >140-fold |

| MMP-9 | >826 | >140-fold |

| MMP-14 | >826 | >140-fold |

Data sourced from publicly available information.[1]

Experimental Protocols

While the specific, detailed protocols for the characterization of UK-356618 are not available in the public domain, this section provides representative methodologies for key experiments in the evaluation of MMP-3 inhibitors.

Fluorometric MMP-3 Inhibition Assay (General Protocol)

This protocol is based on commercially available MMP-3 inhibitor screening kits and provides a general framework for determining the IC50 of a test compound.

Principle: The assay utilizes a fluorescence resonance energy transfer (FRET) peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by active MMP-3, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence. The inhibitory activity of a compound is determined by its ability to prevent this cleavage and the subsequent increase in fluorescence.[6][7]

Materials:

-

Recombinant human MMP-3 enzyme

-

FRET-based MMP-3 substrate

-

Assay buffer (typically containing Tris-HCl, CaCl2, ZnCl2)

-

Test compound (e.g., UK-356618) at various concentrations

-

A known MMP inhibitor as a positive control

-

96-well black microtiter plates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add the assay buffer, the test compound dilutions, and the MMP-3 enzyme.

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the FRET substrate to all wells.

-

Immediately begin kinetic measurement of fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm) over a period of 30-60 minutes.[6][7]

-

Alternatively, an endpoint reading can be taken after a fixed incubation time.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Collagen-Induced Arthritis (CIA) in Rats (General Protocol)

The CIA rat model is a widely used preclinical model for rheumatoid arthritis, as it shares many immunological and pathological features with the human disease.

Principle: Immunization of susceptible strains of rats with type II collagen emulsified in an adjuvant induces an autoimmune response targeting the collagen in the animals' own joints, leading to a chronic, progressive inflammatory arthritis.[3][8]

Materials:

-

Male Wistar or Lewis rats (8-10 weeks old)

-

Bovine or chicken type II collagen

-

Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA)

-

0.05 M acetic acid

-

Syringes and needles

Procedure:

-

Preparation of Collagen Emulsion: Dissolve type II collagen in 0.05 M acetic acid at a concentration of 2 mg/mL by stirring overnight at 4°C. Prepare an emulsion by mixing equal volumes of the collagen solution and CFA (for the primary immunization) or IFA (for the booster immunization).

-

Primary Immunization (Day 0): Anesthetize the rats and inject 0.1 mL of the collagen/CFA emulsion intradermally at the base of the tail.

-

Booster Immunization (Day 7): Administer a booster injection of 0.1 mL of the collagen/IFA emulsion intradermally at a different site near the base of the tail.[2]

-

Monitoring of Arthritis:

-

Begin daily clinical assessment for signs of arthritis around day 10 post-primary immunization.

-

Evaluate each paw for redness, swelling, and joint deformity.

-

Assign a clinical arthritis score to each paw (e.g., on a scale of 0-4), with a maximum possible score of 16 per animal.

-

Measure paw thickness or volume using calipers or a plethysmometer.

-

-

Drug Administration: The test compound (e.g., UK-356618) can be administered prophylactically (starting from day 0) or therapeutically (after the onset of clinical signs of arthritis). The route of administration can be oral, intraperitoneal, or intravenous.

-

Endpoint Analysis: At the termination of the study, collect blood for serum biomarker analysis (e.g., MMP-3 levels, inflammatory cytokines). Harvest joints for histopathological evaluation of inflammation, pannus formation, cartilage damage, and bone erosion.

Signaling Pathways and Experimental Workflows

The expression and activity of MMP-3 in arthritic joints are tightly regulated by a complex network of signaling pathways, primarily driven by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).

Pro-inflammatory Cytokine-Induced MMP-3 Expression

TNF-α and IL-1β, produced by immune cells and synovial fibroblasts, bind to their respective receptors on chondrocytes and synoviocytes, initiating intracellular signaling cascades that converge on the activation of transcription factors, leading to the upregulation of MMP-3 gene expression.[4][9]

Caption: Cytokine-induced signaling pathways leading to MMP-3 expression.

Activation of MMP-3 and Downstream Effects

MMP-3 is secreted as an inactive zymogen (pro-MMP-3) and requires extracellular activation by other proteases. Once active, MMP-3 contributes to cartilage degradation directly and by activating other MMPs.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Frontiers | Immunomodulatory roles of metalloproteinases in rheumatoid arthritis [frontiersin.org]

- 3. Matrix Metalloproteinase Gene Activation Resulting from Disordred Epigenetic Mechanisms in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mmp3.hu [mmp3.hu]

- 5. Serum matrix metalloproteinase 3 levels are associated with an effect of iguratimod as add-on therapy to biological DMARDs in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel series of highly selective inhibitors of MMP-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Insight into the structural determinants for selective inhibition of matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The active form of MMP-3 is a marker of synovial inflammation and cartilage turnover in inflammatory joint diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Matrix Metalloproteinases and Synovial Joint Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

UK-356618: A Potent and Selective MMP-3 Inhibitor - A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of UK-356618, a potent and selective inhibitor of matrix metalloproteinase-3 (MMP-3). This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the molecule's mechanism of action, experimental protocols, and key quantitative data. All information is collated from publicly available scientific literature.

Introduction

Matrix metalloproteinase-3 (MMP-3), also known as stromelysin-1, is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix components.[1] Dysregulation of MMP-3 activity has been implicated in a variety of pathological conditions, including rheumatoid arthritis, osteoarthritis, cancer, and neuroinflammatory diseases.[1][2] Consequently, the development of potent and selective MMP-3 inhibitors represents a promising therapeutic strategy.

UK-356618 emerged from a structure-activity relationship (SAR) study of succinyl hydroxamic acids designed to selectively target MMP-3.[3] This guide details the key aspects of its discovery and synthesis, providing a valuable resource for the scientific community.

Discovery and Biological Activity

UK-356618 was identified as a highly potent and selective inhibitor of MMP-3. The key structural features contributing to its activity and selectivity were optimized through systematic modifications of the succinyl hydroxamic acid scaffold.[3]

Quantitative Data: Inhibitory Potency and Selectivity

The inhibitory activity of UK-356618 against MMP-3 and its selectivity over other MMPs were determined using enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Enzyme | IC50 (nM) | Selectivity vs. MMP-3 |

| MMP-3 | 5.9 | - |

| MMP-1 | 51,000 | >8600-fold |

| MMP-2 | 1790 | >300-fold |

| MMP-9 | 840 | >140-fold |

| MMP-14 | 1900 | >320-fold |

| Data sourced from Fray MJ, et al. Bioorg Med Chem Lett. 2001 Feb 26;11(4):571-4.[3] |

Synthesis of UK-356618

The synthesis of UK-356618 involves a multi-step process culminating in the formation of the final succinyl hydroxamic acid derivative. While the specific, detailed protocol from the primary literature is not publicly available, a general synthetic strategy can be inferred from related publications on similar compounds. The proposed synthesis involves the preparation of key intermediates followed by their coupling to assemble the final molecule.

General Synthetic Workflow

The synthesis can be conceptually broken down into the formation of the core structure and the introduction of the side chains that confer potency and selectivity.

Mechanism of Action and Signaling Pathways

UK-356618 exerts its therapeutic effects by directly inhibiting the enzymatic activity of MMP-3. MMP-3 is a key player in several signaling pathways that are crucial in inflammation and cancer progression.[2] By blocking MMP-3, UK-356618 can modulate these pathways.

MMP-3 Signaling in Inflammation

In inflammatory conditions such as rheumatoid arthritis, pro-inflammatory cytokines like TNF-α and IL-1β trigger signaling cascades that lead to the upregulation of MMP-3 expression. These pathways often involve the activation of transcription factors like NF-κB and AP-1 through the MAPK and other kinase pathways.[2]

Experimental Protocols

This section outlines the general methodologies for key experiments related to the evaluation of UK-356618.

MMP-3 Inhibition Assay (Fluorometric)

This protocol describes a typical in vitro assay to determine the inhibitory activity of compounds against MMP-3.

Materials:

-

Recombinant human MMP-3 (active form)

-

Fluorogenic MMP-3 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)

-

UK-356618 (or other test compounds) dissolved in DMSO

-

96-well black microplate

-

Fluorometer

Procedure:

-

Prepare serial dilutions of UK-356618 in assay buffer.

-

Add a defined amount of active MMP-3 to each well of the microplate.

-

Add the diluted UK-356618 solutions to the respective wells. Include a positive control (MMP-3 without inhibitor) and a negative control (assay buffer only).

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic MMP-3 substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm) in a kinetic mode for 30-60 minutes at 37°C.

-

Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.

-

Determine the percent inhibition for each concentration of UK-356618 using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Conclusion

UK-356618 is a potent and highly selective inhibitor of MMP-3, demonstrating significant promise as a pharmacological tool and a potential therapeutic lead. Its discovery has provided valuable insights into the design of selective MMP inhibitors. The data and protocols presented in this guide offer a foundational resource for further research and development in this area. Further investigation into its in vivo efficacy and safety profile is warranted to fully elucidate its therapeutic potential.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. The Trinity of Matrix Metalloproteinases, Inflammation, and Cancer: A Literature Review of Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of potent and selective succinyl hydroxamate inhibitors of matrix metalloprotease-3 (stromelysin-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Selectivity of UK-356618: A Technical Guide to its Matrix Metalloproteinase Inhibition Profile

For Immediate Release

PISA, Italy – November 21, 2025 – In the intricate landscape of drug discovery, the precise targeting of enzymes is paramount. This technical guide provides a comprehensive analysis of the selectivity profile of UK-356618, a potent inhibitor of matrix metalloproteinase-3 (MMP-3). Designed for researchers, scientists, and professionals in drug development, this document synthesizes key data, outlines experimental methodologies, and visualizes the underlying biological pathways to offer a detailed understanding of UK-356618's mechanism of action.

UK-356618 has emerged as a highly selective inhibitor of MMP-3, an enzyme implicated in a range of physiological and pathological processes, including tissue remodeling, arthritis, and cancer metastasis.[1] Understanding its inhibitory activity against a panel of related MMPs is crucial for predicting its therapeutic window and potential off-target effects.

Quantitative Selectivity Profile of UK-356618

The inhibitory potency of UK-356618 against various matrix metalloproteinases has been determined using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below. The data clearly demonstrates the remarkable selectivity of UK-356618 for MMP-3.

| Matrix Metalloproteinase (MMP) | IC50 (nM) | Fold Selectivity vs. MMP-3 |

| MMP-3 (Stromelysin-1) | 5.9 | 1x |

| MMP-1 (Collagenase-1) | 51,000 | ~8644x |

| MMP-2 (Gelatinase-A) | 1790 | ~303x |

| MMP-9 (Gelatinase-B) | 840 | ~142x |

| MMP-14 (MT1-MMP) | 1900 | ~322x |

Data sourced from Fray MJ, et al. Bioorg Med Chem Lett. 2001 Feb 26;11(4):571-4.[2]

The data unequivocally shows that UK-356618 is substantially more potent against MMP-3 than against MMP-1, MMP-2, MMP-9, and MMP-14, with selectivity ratios ranging from approximately 142-fold to over 8600-fold.[1][2] This high degree of selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects that can arise from the inhibition of other MMPs.

Experimental Methodology: Determining MMP Inhibition

The IC50 values for UK-356618 were determined using a well-established fluorogenic substrate assay. This method provides a continuous and sensitive measurement of enzyme activity and its inhibition.

Principle of the Fluorogenic Substrate Assay

The assay utilizes a synthetic peptide substrate that contains a fluorescent reporter group and a quencher group. In its intact state, the fluorescence of the reporter is suppressed by the quencher through Fluorescence Resonance Energy Transfer (FRET). Upon cleavage of the peptide by an active MMP, the reporter and quencher are separated, leading to an increase in fluorescence that can be measured over time. The rate of this fluorescence increase is directly proportional to the enzyme's activity.

General Protocol Outline

-

Enzyme Activation: Recombinant human pro-MMPs are activated to their catalytic forms according to standard laboratory procedures, often involving treatment with a protease like trypsin or an organomercurial compound such as 4-aminophenylmercuric acetate (APMA).

-

Inhibitor Preparation: UK-356618 is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution. A dilution series is then prepared in the assay buffer to achieve a range of inhibitor concentrations.

-

Assay Reaction: The activated MMP enzyme is pre-incubated with varying concentrations of UK-356618 in a 96-well microplate.

-

Substrate Addition: The reaction is initiated by the addition of the fluorogenic peptide substrate.

-

Fluorescence Monitoring: The increase in fluorescence is monitored kinetically using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the specific fluorophore/quencher pair.

-

Data Analysis: The initial reaction velocities are calculated from the linear phase of the fluorescence progress curves. The percentage of inhibition at each concentration of UK-356618 is determined relative to a control reaction with no inhibitor. The IC50 value is then calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Caption: Experimental workflow for determining MMP inhibition using a fluorogenic substrate assay.

The Central Role of MMP-3 in the MMP Activation Cascade

MMP-3 (stromelysin-1) is not only a key enzyme in the degradation of extracellular matrix components but also plays a crucial role as an activator of other pro-MMPs.[3] This positions MMP-3 as a central node in the complex network of proteolytic activity that governs tissue homeostasis and disease progression. The selective inhibition of MMP-3 by UK-356618 can therefore have cascading effects on the broader MMP system.

MMP-3 is known to activate several other MMPs, including pro-MMP-1, pro-MMP-8, pro-MMP-9, and pro-MMP-13.[1] By targeting MMP-3, UK-356618 can indirectly modulate the activity of these downstream MMPs, which are themselves implicated in various pathological conditions.

Caption: The role of MMP-3 as a key activator in the MMP cascade and its inhibition by UK-356618.

Upstream Regulation of MMP-3 Expression